![molecular formula C10H17F3N2O5 B13570107 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid
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Overview
Description
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid typically involves multiple steps, starting from readily available starting materials One common approach is the coupling of (2S)-2-amino-3-methylbutanoic acid with (2R)-2-bromo-propanoic acid under basic conditions to form the desired amide bond The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Additionally, the amino acid derivative can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]butanoic acid
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]acetic acid
- (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid
Uniqueness
The presence of the trifluoroacetic acid moiety in (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid distinguishes it from similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making the compound more versatile for various applications.
Biological Activity
The compound (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid, trifluoroacetic acid, is a derivative of amino acids and has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid
- Molecular Formula : C8H16N2O3
- CAS Number : 27493-61-4
- Molecular Weight : 188.23 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of amino acids can exhibit significant antimicrobial properties. For instance, compounds similar to (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid have shown promising results against various Gram-positive and Gram-negative bacteria. A study highlighted that certain amino acid derivatives demonstrated zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. In vitro studies have indicated that amino acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .
3. Analgesic Properties
Analgesic effects have been observed in compounds related to this amino acid derivative. In animal models, specific derivatives have shown a reduction in pain responses comparable to standard analgesics like diclofenac sodium . The mechanism appears to involve modulation of pain pathways through opioid receptors.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
The biological activity of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid may be attributed to its ability to interact with various molecular targets:
- Dihydrofolate Reductase (DHFR) : Inhibitory action on DHFR suggests potential for antimicrobial activity.
- Cyclooxygenase (COX) : Inhibition may lead to reduced inflammation.
- Opioid Receptors : Interaction with these receptors may explain the analgesic effects noted in studies.
Properties
Molecular Formula |
C10H17F3N2O5 |
---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O3.C2HF3O2/c1-4(2)6(9)7(11)10-5(3)8(12)13;3-2(4,5)1(6)7/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m1./s1 |
InChI Key |
XDYUUBXABFVIDI-IBTYICNHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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